

2,6-Dichlorophenylthiourea CAS number 6590-91-6 properties

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Compound of Interest

Compound Name: 2,6-Dichlorophenylthiourea

Cat. No.: B1300220

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An In-Depth Technical Guide to **2,6-Dichlorophenylthiourea** (CAS 6590-91-6): Properties, Synthesis, and Research Applications

Introduction

2,6-Dichlorophenylthiourea, identified by CAS Number 6590-91-6, is a distinct organosulfur compound belonging to the N-arylthiourea class.^[1] Structurally, it is characterized by a thiourea moiety attached to a dichlorinated phenyl ring, a scaffold that imparts significant chemical reactivity and biological potential.^[1] While seemingly a simple molecule, it serves as a valuable building block in organic synthesis and has been explored for applications ranging from agriculture to pharmacology.^{[1][2]} Phenylthiourea derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities, including enzyme inhibition and antimicrobial and antitumor properties.^{[3][4][5]}

This technical guide offers a comprehensive exploration of **2,6-Dichlorophenylthiourea**, designed for researchers and drug development professionals. It moves beyond a simple recitation of data to provide field-proven insights into its synthesis, characterization, potential applications, and safe handling. We will delve into the causality behind experimental choices and present self-validating protocols, grounding all claims in authoritative references.

Chapter 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is the foundation of all subsequent research and development. These parameters govern its solubility, stability, reactivity, and potential for biological interaction.

Molecular Structure

The molecular architecture of **2,6-Dichlorophenylthiourea** is fundamental to its chemical behavior. The presence of two chlorine atoms at the ortho positions of the phenyl ring creates significant steric hindrance, which can influence the conformation and reactivity of the adjacent N-H bond and the thiourea group.[\[6\]](#)

Caption: 2D Chemical Structure of N-(2,6-dichlorophenyl)thiourea.

Physicochemical Data Summary

Quantitative data provides a clear, comparative baseline for experimental design. The properties of **2,6-Dichlorophenylthiourea** are summarized below.

Property	Value	Reference(s)
CAS Number	6590-91-6	[1] [7]
Molecular Formula	C ₇ H ₆ Cl ₂ N ₂ S	[1] [7] [8]
Molecular Weight	221.11 g/mol	[7] [8] [9]
Appearance	White to off-white crystalline powder	[1] [7] [9]
Melting Point	157-159 °C	[7] [9]
Boiling Point	316.4 ± 52.0 °C (at 760 mmHg)	[7] [9]
Density	1.563 ± 0.06 g/cm ³ (Predicted)	[7] [9]
Water Solubility	Sparingly soluble (>33.2 µg/mL)	[1]
Solubility	DMSO (Sparingly), Methanol (Slightly)	[9]
pKa	11.57 ± 0.70 (Predicted)	[1] [9]
LogP	2.6 - 3.4	[7] [10]
InChI Key	KUQHRGMPBWZVQR- UHFFFAOYSA-N	[1]

Chapter 2: Synthesis and Structural Elucidation

The reliable synthesis and unambiguous characterization of a target molecule are paramount for its use in research. This chapter outlines a robust synthetic approach and the analytical techniques required for structural validation.

Proposed Synthetic Pathway

The synthesis of N-arylthioureas is a well-established transformation in organic chemistry. A common and efficient method proceeds via an isothiocyanate intermediate generated in situ.

The proposed pathway for **2,6-Dichlorophenylthiourea** starts from the commercially available 2,6-dichloroaniline.

The rationale for this two-step, one-pot approach is efficiency and high atom economy. First, the primary amine (2,6-dichloroaniline) reacts with a thiocarbonyl source, such as thiophosgene or, more safely, by reacting an amine with carbon disulfide in the presence of a base followed by reaction with an activating agent, to form an isothiocyanate. This highly reactive intermediate is not isolated but is immediately treated with ammonia (or an ammonium salt) to yield the final thiourea product. A related protocol involves the reaction of 2,6-dichloroaniline with ammonium thiocyanate in the presence of an acid catalyst, which generates the isothiocyanate in situ.[6]



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Caption: Proposed workflow for the synthesis of **2,6-Dichlorophenylthiourea**.

Spectroscopic Characterization Profile

Structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[11]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for mapping the carbon-hydrogen framework.[12]
 - ^1H NMR: Due to the molecule's symmetry, the spectrum is expected to be relatively simple. The aromatic region should show two signals: a triplet for the proton at the C4 position and a doublet for the two equivalent protons at the C3 and C5 positions. The N-H protons will appear as two distinct broad singlets, which are exchangeable with D_2O .
 - ^{13}C NMR: The spectrum should display four distinct carbon signals: one for the thiocarbonyl (C=S) group (typically $\delta > 180$ ppm), and three for the aromatic ring (C1, C2/C6, C3/C5, C4).

- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.[11] Key expected absorption bands include N-H stretching (around $3200\text{-}3400\text{ cm}^{-1}$), aromatic C-H stretching ($\sim 3100\text{ cm}^{-1}$), C=S stretching (a weaker band around $1200\text{-}1300\text{ cm}^{-1}$), and C-Cl stretching (in the fingerprint region, $<800\text{ cm}^{-1}$).
- Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern.[12] The mass spectrum will show a molecular ion peak (M^+) at m/z 220. A characteristic isotopic pattern (M^+ , $M+2$, $M+4$) in an approximate 9:6:1 ratio will be observed, confirming the presence of two chlorine atoms.

Protocol: Standard Spectroscopic Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible data for structural validation.

- Sample Preparation (NMR):
 1. Accurately weigh 5-10 mg of dry **2,6-Dichlorophenylthiourea**.
 2. Dissolve the sample in ~ 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it effectively solubilizes thioureas and contains exchangeable protons).
 3. Transfer the solution to a clean, dry 5 mm NMR tube.
- NMR Data Acquisition:
 1. Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
 2. Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
 3. Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
- Sample Preparation and Acquisition (IR):
 1. Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis.

2. Place a small amount of the crystalline powder directly onto the ATR crystal.
3. Apply pressure to ensure good contact.
4. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} .

- Sample Preparation and Acquisition (MS):
 1. For a non-volatile solid, Electrospray Ionization (ESI) is a suitable technique.
 2. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 3. Infuse the solution directly into the ESI source or inject it via an HPLC system.
 4. Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Chapter 3: Applications and Areas of Scientific Interest

The unique structural features of **2,6-Dichlorophenylthiourea** make it a compound of interest in several scientific domains.

Agrochemical Applications

2,6-Dichlorophenylthiourea has been utilized in agriculture as a plant growth regulator and herbicide.^[1] The proposed mechanism of action involves interference with the synthesis or transport of plant hormones, such as auxins, leading to the inhibition of growth in unwanted plants.^[1] This mode of action is a common strategy in herbicide design, and the dichlorophenyl moiety is a well-known feature in many agrochemicals.

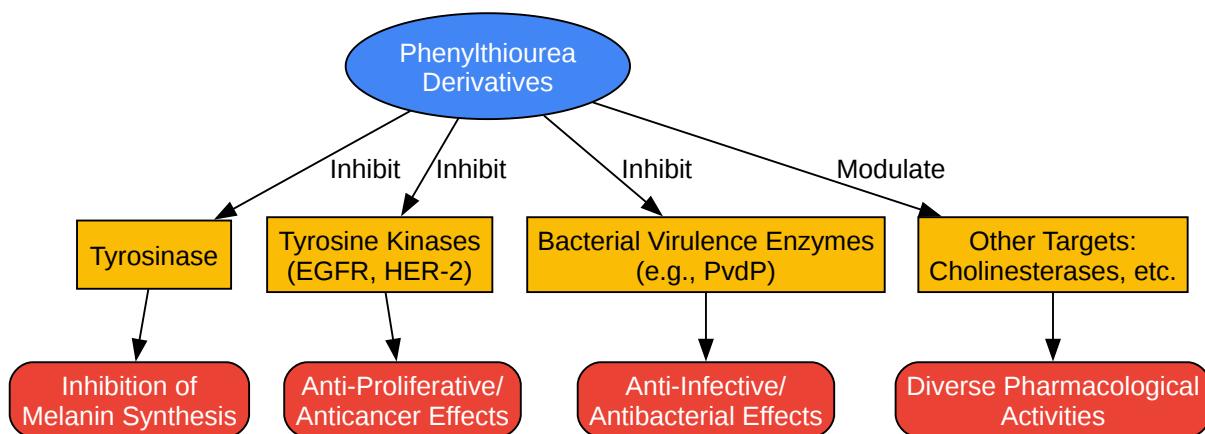
Pharmacological Potential of the Phenylthiourea Scaffold

While specific data on **2,6-Dichlorophenylthiourea** is emerging, the broader class of phenylthiourea derivatives is rich with pharmacological activity.^{[4][5]} Research has

demonstrated their potential to modulate various biological targets. This compound has been specifically investigated for potential antimicrobial and antitumor properties.^[1] Furthermore, it is recognized as a process-related impurity or synthetic intermediate for the antihypertensive drug Clonidine, making its characterization essential for pharmaceutical quality control.^{[13][14]}

Key therapeutic targets associated with phenylthiourea derivatives include:

- Tyrosinase Inhibition: Phenylthiourea is a classic inhibitor of tyrosinase, an enzyme crucial for melanin synthesis. This has implications for treating hyperpigmentation disorders.^[3]
- Kinase Inhibition: Certain N-acetyl-N'-phenylthiourea derivatives have been shown to inhibit tyrosine kinases like EGFR and HER-2, which are often overexpressed in cancer cells, thereby blocking downstream proliferation pathways.^[3]
- Virulence Factor Inhibition: In the context of infectious diseases, phenylthiourea derivatives have been developed as allosteric inhibitors of enzymes essential for bacterial survival, such as the PvdP tyrosinase in *Pseudomonas aeruginosa*, which is required for the synthesis of the iron-scavenging siderophore pyoverdine.^[15]



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Caption: Potential pharmacological targets of the phenylthiourea scaffold.

Chapter 4: Safety, Handling, and Toxicology

Ensuring laboratory safety is non-negotiable. Proper handling of **2,6-Dichlorophenylthiourea** is critical due to its potential toxicity.

Hazard Identification and Precautions

The compound is classified as toxic. All handling should be performed within a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.

Hazard Information	Code	Description	Reference(s)
Signal Word	Danger		
Hazard Statements	H301+H311+H331	Toxic if swallowed, in contact with skin, or if inhaled.	
H315		Causes skin irritation. [1]	
H319		Causes serious eye irritation. [1]	
Precautionary Statements	P260	Do not breathe dust/fume/gas/mist/vapours/spray.	
P271		Use only outdoors or in a well-ventilated area.	
P280		Wear protective gloves/protective clothing/eye protection/face protection.	

Toxicological Insights from Related Compounds

Direct toxicological studies on **2,6-Dichlorophenylthiourea** are not extensively published in public literature. However, data from structurally related compounds can provide valuable context. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a well-studied herbicide with a defined toxicological profile.[16] Another related compound, 2,6-dichlorobenzonitrile, has been shown to be toxic to the olfactory mucosa, highlighting a potential route of toxicity for inhaled dichlorinated aromatic compounds.[17] These findings underscore the importance of avoiding inhalation and dermal contact when working with **2,6-Dichlorophenylthiourea**.

Conclusion

2,6-Dichlorophenylthiourea (CAS 6590-91-6) is a compound with established utility and significant potential. Its well-defined physicochemical properties and accessible synthetic routes make it a practical tool for organic chemists. While its application in agriculture is noted, its true potential may lie in the field of medicinal chemistry. As a member of the pharmacologically versatile phenylthiourea family, it represents a promising scaffold for the development of novel therapeutic agents targeting enzymes implicated in cancer, infectious diseases, and other conditions. Future research should focus on a systematic evaluation of its biological activity profile and a comprehensive assessment of its toxicological properties to fully unlock its potential in drug discovery and development.

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